molecular formula C12H16BrNO2S B11829332 4-(3-Bromophenyl)-1-methylsulfonylpiperidine

4-(3-Bromophenyl)-1-methylsulfonylpiperidine

Cat. No.: B11829332
M. Wt: 318.23 g/mol
InChI Key: ITZCIQMAMQFPLT-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1-methylsulfonylpiperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromophenyl group attached to the piperidine ring, along with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1-methylsulfonylpiperidine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1-methylsulfonylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methylsulfonyl group.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: React with aryl halides in Suzuki–Miyaura coupling.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(3-Bromophenyl)-1-methylsulfonylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1-methylsulfonylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

4-(3-Bromophenyl)-1-methylsulfonylpiperidine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall chemical properties

Properties

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

4-(3-bromophenyl)-1-methylsulfonylpiperidine

InChI

InChI=1S/C12H16BrNO2S/c1-17(15,16)14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8H2,1H3

InChI Key

ITZCIQMAMQFPLT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=CC(=CC=C2)Br

Origin of Product

United States

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